6-Bromo-5-methoxyisoquinolin-1(2H)-one

Catalog No.
S12310779
CAS No.
M.F
C10H8BrNO2
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-methoxyisoquinolin-1(2H)-one

Product Name

6-Bromo-5-methoxyisoquinolin-1(2H)-one

IUPAC Name

6-bromo-5-methoxy-2H-isoquinolin-1-one

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13)

InChI Key

YBZZWGBSFOIQTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CNC2=O)Br

6-Bromo-5-methoxyisoquinolin-1(2H)-one is an organic compound characterized by its unique isoquinoline structure, which includes a bromine atom at the sixth position and a methoxy group at the fifth position. Its molecular formula is C10_{10}H8_8BrNO2_2, and it has a molecular weight of 254.08 g/mol. This compound is part of a broader class of isoquinoline derivatives which are known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of 6-Bromo-5-methoxyisoquinolin-1(2H)-one can be attributed to the presence of both the bromine and methoxy substituents. It can undergo various reactions typical of isoquinoline derivatives, including:

  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic aromatic substitution: The methoxy group can direct electrophiles to the ortho or para positions on the aromatic ring.
  • Reduction reactions: The carbonyl group can be reduced to alcohols or other functional groups depending on the reducing agent used.

Isoquinoline derivatives, including 6-Bromo-5-methoxyisoquinolin-1(2H)-one, have been studied for their biological activities, such as:

  • Anticancer properties: Some studies suggest that compounds in this class may inhibit cancer cell proliferation.
  • Antimicrobial activity: Certain isoquinoline derivatives exhibit antibacterial and antifungal properties.
  • Neuroprotective effects: There is evidence indicating that these compounds may protect neuronal cells from oxidative stress and apoptosis.

The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Bromination: Starting from a suitable precursor, bromination can introduce the bromine atom at the desired position.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Cyclization: The final isoquinoline structure is often formed through cyclization reactions involving amines and carbonyl compounds.

6-Bromo-5-methoxyisoquinolin-1(2H)-one has several applications in various fields:

  • Pharmaceutical research: Due to its potential biological activities, it serves as a lead compound in drug development.
  • Chemical biology: This compound is used in studies exploring enzyme interactions and cellular mechanisms.
  • Material science: Isoquinoline derivatives are explored for their properties in organic electronics and photonic devices.

Interaction studies involving 6-Bromo-5-methoxyisoquinolin-1(2H)-one often focus on its binding affinity with specific biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic roles. For example, it may interact with kinases involved in cancer progression or with neurotransmitter receptors influencing neurological functions.

Several compounds share structural similarities with 6-Bromo-5-methoxyisoquinolin-1(2H)-one. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
6-Bromo-4-methoxyisoquinolin-1(2H)-one1548942-27-3Bromine at position 6, methoxy at position 4
6-Bromo-7-methoxyisoquinolin-1(2H)-one758710-73-5Bromine at position 6, methoxy at position 7
6-Bromoisoquinolin-1(2H)-one82827-09-6Lacks methoxy group; simpler structure

Uniqueness of 6-Bromo-5-methoxyisoquinolin-1(2H)-one

The uniqueness of 6-Bromo-5-methoxyisoquinolin-1(2H)-one lies in its specific arrangement of substituents, which may confer distinct biological activities compared to other isoquinoline derivatives. Its particular combination of bromine and methoxy groups allows for unique reactivity patterns and interactions with biological targets, making it a valuable compound for further research in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.97384 g/mol

Monoisotopic Mass

252.97384 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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